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molecular formula C8H7F3 B1296317 (2,2,2-Trifluoroethyl)benzene CAS No. 21249-93-4

(2,2,2-Trifluoroethyl)benzene

Cat. No. B1296317
M. Wt: 160.14 g/mol
InChI Key: AVSVJSGDSPDFLH-UHFFFAOYSA-N
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Patent
US04966987

Procedure details

In distillation apparatus, a mixture of 50 g (0.1 mol) of (1-phenyl-2,2,2-trifluoroethoxy)tris(diethylamino)phosphonium bromide according to Example 1 and 40 g (0.3 mol) of tetrahydronaphthalene were heated for 2 hours at about 200° C. After about an hour, the reaction product was slowly distilled off through a small column, in which the boiling temperature at the column head did not exceed 140° C. The remaining product was distilled off from the reaction mixture at 40 mbar, after the reaction was completed. Repeated distillation of the combined fractions gave 10.2 g (64% of yield) of (2,2,2-trifluoroethyl)benzene of b.p. 71° to 72° C./100 mbar.
Name
(1-phenyl-2,2,2-trifluoroethoxy)tris(diethylamino)phosphonium bromide
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br-].[C:2]1([CH:8](O[P+](N(CC)CC)(N(CC)CC)N(CC)CC)[C:9]([F:12])([F:11])[F:10])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C1C2C(=CC=CC=2)CCC1>>[F:10][C:9]([F:11])([F:12])[CH2:8][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:0.1|

Inputs

Step One
Name
(1-phenyl-2,2,2-trifluoroethoxy)tris(diethylamino)phosphonium bromide
Quantity
50 g
Type
reactant
Smiles
[Br-].C1(=CC=CC=C1)C(C(F)(F)F)O[P+](N(CC)CC)(N(CC)CC)N(CC)CC
Name
Quantity
40 g
Type
reactant
Smiles
C1CCCC2=CC=CC=C12

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
In distillation apparatus
WAIT
Type
WAIT
Details
After about an hour
DISTILLATION
Type
DISTILLATION
Details
the reaction product was slowly distilled off through a small column, in which the boiling temperature at the column head
CUSTOM
Type
CUSTOM
Details
did not exceed 140° C
DISTILLATION
Type
DISTILLATION
Details
The remaining product was distilled off from the reaction mixture at 40 mbar
DISTILLATION
Type
DISTILLATION
Details
Repeated distillation of the combined fractions

Outcomes

Product
Name
Type
product
Smiles
FC(CC1=CC=CC=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 10.2 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 63.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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